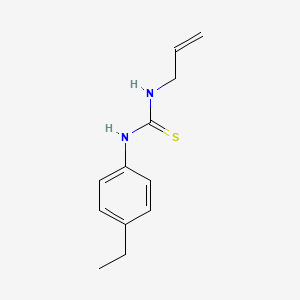

1-Allyl-3-(4-ethylphenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMIIYCIMBHCGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=S)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Allyl-3-(4-ethylphenyl)thiourea

Abstract: This guide provides a comprehensive, research-level overview of the synthesis and characterization of 1-Allyl-3-(4-ethylphenyl)thiourea, a molecule of interest within the broader class of thiourea derivatives. Thioureas are a versatile structural scaffold known for a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] This document details the strategic synthetic approach, a step-by-step experimental protocol, the underlying reaction mechanism, and a full suite of analytical techniques required for structural confirmation and purity assessment. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction and Strategic Rationale

Thiourea derivatives are a cornerstone in modern medicinal chemistry and materials science. Their utility stems from the unique properties of the thiocarbonyl group and the two nitrogen substituents, which can form a variety of non-covalent interactions, such as hydrogen bonds, with biological targets like enzymes and receptors.[3] The structural motif N-C(S)-N is a key pharmacophore that contributes to a wide spectrum of biological activities.[1][3][4] Modifications to the substituents on the nitrogen atoms allow for the fine-tuning of physicochemical properties like lipophilicity and electronic character, which can significantly enhance bioactivity.[1]

The target molecule, this compound, combines several features of interest:

-

The 4-ethylphenyl group: Introduces a lipophilic aromatic moiety, which can influence membrane permeability and interactions with hydrophobic pockets in biological targets.[1]

-

The allyl group: Provides a reactive handle for further synthetic modifications and has been incorporated into various biologically active compounds.[5][6]

The synthesis of this target molecule is achieved through a direct and efficient nucleophilic addition reaction, a robust and widely employed method for constructing unsymmetrical thioureas. This guide explains the causality behind the chosen methodology, ensuring a reproducible and high-yielding outcome.

Synthesis of this compound

The synthesis is a one-step nucleophilic addition reaction between 4-ethylaniline and allyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.[7][8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Ethylaniline | 121.18 | 1.21 g | 10.0 |

| Allyl isothiocyanate | 99.15 | 0.99 g (1.03 mL) | 10.0 |

| Ethanol (95%) | 46.07 | 20 mL | - |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylaniline (1.21 g, 10.0 mmol).

-

Solvent Addition: Add 20 mL of 95% ethanol to the flask and stir the mixture at room temperature until the 4-ethylaniline is completely dissolved. Ethanol is selected as the solvent due to its ability to dissolve both reactants and the final product upon heating, while allowing for precipitation of the product upon cooling.

-

Reagent Addition: Slowly add allyl isothiocyanate (1.03 mL, 10.0 mmol) to the stirred solution at room temperature. The addition is performed dropwise to control any potential exotherm.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

-

Product Isolation: Upon completion of the reaction (indicated by the consumption of the starting materials via TLC), a white precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected product is a white crystalline solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The formation of the thiourea derivative proceeds via a classic nucleophilic addition mechanism.

-

Nucleophilic Attack: The nitrogen atom of 4-ethylaniline, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electron-deficient carbon atom of the isothiocyanate group (-N=C=S) in allyl isothiocyanate.

-

Intermediate Formation: This attack results in the formation of a transient zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular proton transfer from the positively charged nitrogen to the negatively charged sulfur atom occurs, leading to the stable thiourea product.

Caption: Mechanism of nucleophilic addition for thiourea formation.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods and physical property measurements is essential.[9][10][11]

Physical Properties

| Property | Expected Result |

| Appearance | White crystalline solid |

| Yield | > 85% |

| Melting Point | Specific to the compound, expected to be sharp (<2°C range) |

| Molecular Formula | C₁₂H₁₆N₂S |

| Molecular Weight | 220.34 g/mol |

Spectroscopic Data

The following tables provide the expected spectral data based on the known chemical shifts and fragmentation patterns of similar structures.[5][12][13][14][15]

Table 4.2.1: Predicted ¹H-NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 8.5 | Broad singlet | 1H | NH -Phenyl |

| ~ 7.20 | Doublet | 2H | Ar-H (ortho to NH) |

| ~ 7.15 | Doublet | 2H | Ar-H (ortho to Ethyl) |

| ~ 6.5 - 6.0 | Broad singlet | 1H | NH -Allyl |

| ~ 5.90 | Multiplet | 1H | -CH₂-CH =CH₂ |

| ~ 5.25 | Doublet | 1H | -CH=CH₂ (trans) |

| ~ 5.20 | Doublet | 1H | -CH=CH₂ (cis) |

| ~ 4.20 | Multiplet | 2H | -NH-CH₂ -CH= |

| ~ 2.65 | Quartet | 2H | Ar-CH₂ -CH₃ |

| ~ 1.25 | Triplet | 3H | Ar-CH₂-CH₃ |

Table 4.2.2: Predicted ¹³C-NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 181.0 | C =S |

| ~ 142.0 | Ar-C (para to NH) |

| ~ 135.0 | Ar-C (ipso to NH) |

| ~ 133.0 | -CH₂-CH =CH₂ |

| ~ 129.0 | Ar-C H (ortho to Ethyl) |

| ~ 125.0 | Ar-C H (ortho to NH) |

| ~ 118.0 | -CH=CH₂ |

| ~ 48.0 | -NH-CH₂ -CH= |

| ~ 28.5 | Ar-CH₂ -CH₃ |

| ~ 15.5 | Ar-CH₂-CH₃ |

Table 4.2.3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3200 | N-H Stretching | N-H |

| ~ 3050 | C-H Stretching | Aromatic C-H |

| ~ 2960 | C-H Stretching | Aliphatic C-H |

| ~ 1600, 1510 | C=C Stretching | Aromatic C=C |

| ~ 1540 | N-H Bending | N-H |

| ~ 1240 | C=S Stretching | Thiocarbonyl C=S |

Table 4.2.4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular Ion) |

| 179 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 121 | [C₈H₁₁N]⁺ (4-Ethylaniline fragment) |

| 99 | [C₃H₅NS]⁺ (Allyl isothiocyanate fragment) |

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound. The procedure is straightforward, high-yielding, and utilizes readily available starting materials. The comprehensive characterization protocol, including NMR, FT-IR, and mass spectrometry, provides a robust framework for verifying the structure and purity of the final product. The successful synthesis and characterization of this compound pave the way for its further investigation in biological assays and its potential use as a scaffold in the development of new therapeutic agents.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Allyl-3-(4-ethylphenyl)thiourea

Authored For: Drug Development and Chemical Research Professionals Preamble: This document provides a detailed scientific framework for the synthesis, purification, and comprehensive physicochemical characterization of the novel compound 1-Allyl-3-(4-ethylphenyl)thiourea. As a member of the thiourea class of compounds, which are known for a wide spectrum of biological activities including analgesic, antibacterial, and anticancer effects, a thorough understanding of its properties is paramount for any potential therapeutic development.[1][2][3] This guide is structured not as a rigid report of existing data, but as a proactive, methodology-focused whitepaper to guide researchers in establishing the foundational chemical and physical profile of this compound from first principles.

Section 1: Molecular Identity and Core Computed Properties

The initial step in evaluating any new chemical entity is to establish its fundamental molecular identity. This serves as the theoretical baseline against which all subsequent experimental data will be validated.

Table 1: Core Molecular Identifiers for this compound

| Property | Value | Source |

| CAS Number | 220604-75-1 | [4][5] |

| Molecular Formula | C₁₂H₁₆N₂S | [4][6] |

| Molecular Weight | 220.33 g/mol | [4][6] |

| IUPAC Name | 1-(4-ethylphenyl)-3-prop-2-enylthiourea | N/A |

While experimental data is sparse, computational models provide valuable estimations for guiding experimental design. For instance, the lipophilicity (LogP) of a related compound, 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, was calculated to be 3.3871, suggesting that this compound is also likely to be a lipophilic molecule.[1]

Section 2: Synthesis, Purification, and Verification

The acquisition of a pure, well-characterized sample is the most critical prerequisite for accurate physicochemical analysis. The proposed synthesis follows a well-established nucleophilic addition reaction common for thiourea derivatives.[7][8]

Synthesis Rationale and Pathway

The chosen synthetic route involves the reaction of 4-ethylaniline with allyl isothiocyanate. This pathway is selected for its high efficiency and the commercial availability of the starting materials. The lone pair of electrons on the primary amine of 4-ethylaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

Caption: Synthesis and Purification Workflow for this compound.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, where successful synthesis and purity are confirmed before proceeding.

-

Reaction Setup: To a round-bottom flask, add 4-ethylaniline (1.0 eq) and anhydrous acetone (10 mL/g of amine). Stir the solution at room temperature.

-

Reagent Addition: Add allyl isothiocyanate (1.05 eq) dropwise to the stirring solution. A slight exotherm may be observed.

-

Reaction and Monitoring: Fit the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction's progress every 30 minutes using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting amine spot is no longer visible.

-

Isolation: Once complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the pure crystals by vacuum filtration, wash with cold water, and dry under vacuum.

Section 3: Experimental Determination of Key Physicochemical Properties

The following protocols outline the essential experiments required to build a comprehensive physicochemical profile of the target compound.

Melting Point (m.p.)

-

Scientific Importance: The melting point is a critical indicator of a compound's purity. A sharp, defined melting range suggests a highly pure substance, while a broad or depressed range indicates the presence of impurities. It also provides insight into the strength of the crystal lattice.

-

Methodology (Capillary Method):

-

Place a small amount of the dried, purified crystalline product into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁-T₂. For a pure compound, this range should be less than 2 °C.

-

Aqueous Solubility

-

Scientific Importance: Aqueous solubility is a cornerstone of drug development, directly influencing a compound's dissolution rate and bioavailability. Poor solubility is a major hurdle in formulation and can lead to inadequate absorption.

-

Methodology (Equilibrium Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After agitation, centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Carefully extract a known volume of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Express the solubility in units of mg/mL or µg/mL.

-

Lipophilicity (LogP)

-

Scientific Importance: Lipophilicity, the measure of a compound's preference for a lipid-like environment versus an aqueous one, is a key determinant of its ability to cross biological membranes. The partition coefficient (LogP) is a standard measure for this property.

-

Methodology (Shake-Flask Method):

-

Prepare a stock solution of the compound in n-octanol.

-

Add a known volume of this stock solution to a separatory funnel containing a known volume of water (or PBS, pH 7.4), ensuring the system is pre-saturated with both solvents.

-

Shake the funnel vigorously for 5-10 minutes to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in both the n-octanol layer and the aqueous layer using HPLC or UV-Vis spectroscopy.

-

Calculate the partition coefficient P as: P = [Concentration]octanol / [Concentration]aqueous.

-

The final value is expressed as LogP = log₁₀(P).

-

Section 4: Spectroscopic and Structural Elucidation

Structural confirmation is the definitive validation of the synthesis. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint.

Caption: Logical Workflow for the Structural Confirmation of the Synthesized Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the allyl group (vinylic and allylic protons), the ethyl group (a quartet and a triplet), the aromatic protons on the phenyl ring (two doublets), and the N-H protons of the thiourea moiety.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure, with characteristic peaks for the C=S carbon (typically downfield, ~180 ppm), aromatic carbons, and aliphatic carbons of the allyl and ethyl groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: A band in the region of 3100-3300 cm⁻¹.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.

-

C=C stretching (allyl): A band around 1640 cm⁻¹.

-

C=S stretching (thiocarbonyl): A strong band in the 1200-1300 cm⁻¹ region.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition. The expected protonated molecular ion [M+H]⁺ would have an m/z value corresponding to the molecular weight of 220.33 plus the mass of a proton.

References

- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 220604-75-1 [amp.chemicalbook.com]

- 5. 220604-75-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. This compound | 220604-75-1 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Allyl-3-(4-ethylphenyl)thiourea (CAS No. 220604-75-1): A Potential Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-3-(4-ethylphenyl)thiourea, a member of the versatile N,N'-disubstituted thiourea family, represents a compelling scaffold for medicinal chemistry and drug discovery. While specific research on this particular molecule is emerging, the broader class of thiourea derivatives has demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, drawing upon established knowledge of related analogues to infer its physicochemical properties, potential synthesis strategies, and likely biological activities. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound class are presented to empower researchers in their exploration of its therapeutic potential.

Introduction: The Prominence of Thiourea Derivatives in Medicinal Chemistry

Thiourea and its derivatives are a class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group. The presence of both sulfur and nitrogen atoms imparts a unique chemical reactivity and the ability to form stable complexes with various biological targets. This has led to their investigation and development as promising therapeutic agents across multiple disease areas. The structural versatility of the thiourea backbone allows for the introduction of diverse substituents, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

This guide focuses on this compound, a molecule that combines the features of an allyl group, known to modulate biological activity, and a 4-ethylphenyl moiety, which can influence lipophilicity and aromatic interactions.

Physicochemical Properties and Structural Elucidation

While experimental data for this compound is not extensively published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 220604-75-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₆N₂S | --- |

| Molecular Weight | 220.33 g/mol | --- |

| Appearance | Likely a white to off-white crystalline solid | Based on similar thiourea derivatives |

| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and DMSO; sparingly soluble in water. | General solubility of thiourea derivatives |

| Predicted logP | ~3.5 - 4.5 | Computational prediction based on structure |

Spectroscopic Characterization (Predicted)

The structural confirmation of synthesized this compound would rely on standard spectroscopic techniques. The expected spectral data, based on the analysis of similar structures, are as follows:

-

¹H NMR: Expected signals would include those for the allyl group protons (δ 4.0-6.0 ppm), the aromatic protons of the ethylphenyl group (δ 7.0-7.5 ppm), the ethyl group protons (quartet around δ 2.6 ppm and triplet around δ 1.2 ppm), and the N-H protons (broad signals, δ 7.5-9.5 ppm).

-

¹³C NMR: Key signals would be the thiocarbonyl carbon (C=S) in the range of δ 180-185 ppm, aromatic carbons, and aliphatic carbons of the allyl and ethyl groups.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry: The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be readily achieved through a well-established synthetic route for N,N'-disubstituted thioureas. The most common and efficient method involves the reaction of an isothiocyanate with a primary amine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from the commercially available 4-ethylaniline.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Ethylaniline

-

Thiophosgene or a suitable equivalent (e.g., carbon disulfide and a base)

-

Allylamine

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

-

Triethylamine (if using CS₂ method)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step 1: Synthesis of 4-Ethylphenyl isothiocyanate

-

In a well-ventilated fume hood, dissolve 4-ethylaniline (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the cooled aniline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethylphenyl isothiocyanate.

-

Purify the crude product by vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the purified 4-ethylphenyl isothiocyanate (1 equivalent) in anhydrous acetonitrile.

-

To this solution, add allylamine (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically exothermic. Monitor the formation of the product by TLC.

-

The product often precipitates out of the solution upon formation. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Activities and Mechanism of Action

The biological activities of thiourea derivatives are diverse and depend heavily on the nature of the substituents. The presence of the allyl and 4-ethylphenyl groups in the target molecule suggests several potential areas of therapeutic interest.

Antimicrobial Activity

Thiourea derivatives are well-documented for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the 4-ethylphenyl group may enhance the compound's ability to penetrate microbial cell walls.

Caption: Postulated mechanisms of antimicrobial action for thiourea derivatives.

Anticancer Activity

Many thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the inhibition of protein tyrosine kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation. The allyl group, in some contexts, has been associated with enhanced anticancer effects.

Anti-inflammatory and Analgesic Activity

Certain substituted thioureas have been reported to possess anti-inflammatory and analgesic properties. These effects are often linked to the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and clinically relevant isolates.

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HaCaT) to assess selectivity.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's glycine buffer).

-

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Future Perspectives and Conclusion

This compound presents a promising starting point for the development of novel therapeutic agents. The established synthetic routes and the well-documented biological activities of the broader thiourea class provide a solid foundation for its exploration. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving modifications of the allyl and 4-ethylphenyl groups, will be crucial in optimizing its potency and selectivity for specific biological targets. Furthermore, investigations into its mechanism of action, toxicological profile, and pharmacokinetic properties will be essential for its potential translation into a clinical candidate. This in-depth technical guide serves as a valuable resource to stimulate and support these research endeavors.

An In-depth Technical Guide on the Mechanism of Action of 1-Allyl-3-(4-ethylphenyl)thiourea

Abstract

1-Allyl-3-(4-ethylphenyl)thiourea is a synthetic organosulfur compound belonging to the versatile class of thiourea derivatives. This technical guide provides a comprehensive analysis of its potential mechanisms of action, drawing from the established biological activities of the broader thiourea class and specific data on its antitubercular properties. We will explore its likely interactions with biological targets, propose signaling pathways it may modulate, and provide detailed experimental protocols for elucidating its precise molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea derivatives are a well-established class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] The core thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] These modifications have led to the development of compounds with applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic agents.[4][5]

The biological activity of thiourea derivatives is often attributed to their ability to interact with various biological targets through hydrogen bonding and coordination with metal ions.[3][6] The sulfur and nitrogen atoms of the thiourea moiety are key to these interactions, enabling them to inhibit a diverse range of enzymes, including but not limited to cholinesterases, carbonic anhydrases, and kinases.[7][8]

This compound: Known Biological Activity

While the broader class of thiourea derivatives has been extensively studied, specific research on this compound has highlighted its potential as an antitubercular agent. One study reported its synthesis and evaluation against Mycobacterium tuberculosis, demonstrating a Minimum Inhibitory Concentration (MIC) value that suggests it is a promising candidate for further investigation in the development of new anti-TB drugs.[9]

Postulated Mechanisms of Action

Based on the known activities of thiourea derivatives and structurally similar compounds, we can postulate several potential mechanisms of action for this compound.

Enzyme Inhibition

A primary mechanism by which thiourea derivatives exert their therapeutic effects is through the inhibition of key enzymes.[7][10]

-

Potential Targets:

-

InhA (Enoyl-Acyl Carrier Protein Reductase): A key enzyme in the mycobacterial cell wall synthesis pathway and a common target for anti-TB drugs.

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a common mechanism for analgesic and anti-inflammatory drugs. A study on the structurally similar 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea suggested potential COX-2 inhibitory activity.[11]

-

Other Enzymes: Other potential targets include lipoxygenases, xanthine oxidase, and various kinases, which are known to be inhibited by other thiourea derivatives.[10][12]

-

The following diagram illustrates a generalized workflow for identifying enzyme inhibition.

Caption: Workflow for determining the inhibitory activity of a compound against a target enzyme.

Disruption of Cellular Respiration and Energy Metabolism

Some thiourea derivatives have been shown to interfere with cellular respiration, a critical process for bacterial survival. This can occur through the inhibition of key enzymes in the electron transport chain or by disrupting the proton motive force.

Interaction with Cellular Membranes

The lipophilic nature of the ethylphenyl group in this compound may facilitate its interaction with and disruption of bacterial cell membranes, leading to increased permeability and cell death.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of targeted experiments are required.

Target Identification and Validation

Objective: To identify the specific molecular target(s) of this compound.

Methodology: Affinity Chromatography

-

Ligand Immobilization: Covalently attach this compound to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a whole-cell lysate from the target organism (e.g., Mycobacterium tuberculosis).

-

Affinity Chromatography: Pass the cell lysate over the column containing the immobilized compound.

-

Elution: Elute the proteins that have bound to the compound using a competitive ligand or by changing the buffer conditions.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Caption: Experimental workflow for identifying protein targets using affinity chromatography.

Enzyme Inhibition Assays

Objective: To quantify the inhibitory potency of this compound against identified or hypothesized enzyme targets.

Methodology: In Vitro Enzyme Assays

-

Enzyme and Substrate Preparation: Obtain or purify the target enzyme and its corresponding substrate.

-

Compound Dilution Series: Prepare a serial dilution of this compound.

-

Assay Reaction: In a microplate format, incubate the enzyme, substrate, and varying concentrations of the compound.

-

Signal Detection: Measure the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

| Parameter | Description |

| Target Enzyme | The specific enzyme being investigated (e.g., InhA, COX-2). |

| Substrate | The molecule upon which the enzyme acts. |

| Compound | This compound. |

| IC50 | The concentration of the compound required to inhibit 50% of the enzyme's activity. |

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Signaling Pathway Analysis

Should this compound be found to inhibit a key signaling protein (e.g., a kinase), further investigation into its impact on downstream signaling pathways will be necessary.

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

This compound is a promising compound within the therapeutically rich class of thiourea derivatives. Its established antitubercular activity warrants a deeper investigation into its precise mechanism of action. The experimental approaches outlined in this guide, from target identification to cellular pathway analysis, provide a robust framework for elucidating how this compound exerts its biological effects. Future research should focus on a systematic evaluation of its potential enzyme targets, its effects on bacterial cell integrity, and its broader pharmacological profile. Such studies will be crucial for its potential development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 12. tandfonline.com [tandfonline.com]

Introduction: The Structural Versatility and Importance of Substituted Thioureas

An In-depth Technical Guide to the Spectroscopic Analysis of Substituted Thioureas for Researchers and Drug Development Professionals

Substituted thioureas represent a privileged class of compounds in modern chemistry, particularly within the realms of medicinal and materials science.[1] Their unique structural motif, characterized by a central thiocarbonyl group flanked by nitrogen atoms (R₁R₂N-C(S)-NR₃R₄), provides a versatile scaffold for molecular design. This versatility stems from the thiocarbonyl group's ability to act as a potent hydrogen-bond donor and acceptor, as well as a versatile ligand for metal coordination.[2][3] Consequently, thiourea derivatives have been extensively investigated and developed as antibacterial, antifungal, antiviral, and anticancer agents.[4][5][6]

The journey from synthesis to application for these valuable compounds is critically dependent on rigorous structural characterization. The precise arrangement of substituents and the electronic environment of the core thiourea moiety dictate the molecule's biological activity and physical properties. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for unambiguous structure elucidation and quality control. This guide provides a detailed examination of the three cornerstone techniques in this process: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing technical principles with practical insights, this document serves as a comprehensive resource for scientists engaged in the research and development of substituted thioureas.[7][8][9]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework. For substituted thioureas, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Interpreting ¹H NMR Spectra

The proton NMR spectrum of a substituted thiourea provides a wealth of information, but its interpretation requires an understanding of the specific behavior of the N-H protons.

-

The N-H Protons: The protons attached to the nitrogen atoms are the most characteristic feature. They typically appear as broad signals significantly downfield, often in the range of δ 11.0-13.0 ppm for acylthioureas and slightly more upfield for other derivatives.[2][10] This downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing thiocarbonyl group. The broadness of the signal arises from several factors: quadrupolar relaxation of the ¹⁴N nucleus, moderate rates of chemical exchange with trace amounts of water or acid, and intermolecular hydrogen bonding. The precise chemical shift is highly sensitive to the solvent, concentration, and temperature.

-

Substituent Protons: Protons on alkyl or aryl groups attached to the nitrogens will appear in their expected regions. However, their chemical shifts can be influenced by the electronic nature of the thiourea core. For example, aromatic protons ortho to the point of attachment are often shifted relative to their positions in the parent aniline due to the anisotropy and electronic effects of the thiourea group.

-

Rotational Isomers: Due to the partial double-bond character of the C-N bonds, hindered rotation can sometimes lead to the observation of multiple conformers at low temperatures, resulting in a doubling of certain NMR signals.[11]

Unveiling the Core: ¹³C NMR Analysis

The ¹³C NMR spectrum provides a direct look at the carbon backbone, with one signal being of paramount importance.

-

The Thiocarbonyl (C=S) Carbon: The most diagnostic signal in the ¹³C NMR spectrum of a substituted thiourea is that of the thiocarbonyl carbon. This carbon is highly deshielded and appears far downfield, typically in the range of δ 170-185 ppm .[2][7] This significant deshielding is a direct result of the lower electronegativity of sulfur compared to oxygen, making the C=S carbon more electron-deficient than its C=O counterpart in ureas. The exact position is sensitive to the nature of the substituents on the nitrogen atoms.[7]

-

Substituent Carbons: The signals for the carbons of the alkyl and aryl substituents appear in their conventional regions, providing complementary information for a complete structural assignment.

Data Presentation: Typical NMR Chemical Shifts for Substituted Thioureas

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | NH (Thiourea) | 7.0 - 13.0 | Broad signal, position is highly dependent on solvent, concentration, and substitution. Acylthioureas are typically >11 ppm.[2] |

| ¹H | Ar-H | 6.5 - 8.5 | Standard aromatic region; shifts are influenced by substituents on the ring and the thiourea moiety. |

| ¹H | Alkyl-H | 0.5 - 4.5 | Standard alkyl region; protons alpha to nitrogen are typically in the 2.5-4.5 ppm range. |

| ¹³C | C =S (Thiocarbonyl) | 170 - 185 | The most characteristic signal. Its position is a key identifier for the thiourea functional group.[2][7] |

| ¹³C | Ar-C | 110 - 150 | Standard aromatic region. |

| ¹³C | Alkyl-C | 10 - 60 | Standard alkyl region. |

Protocol: NMR Sample Preparation and Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice as it is a good solvent for many thioureas and its hydrogen-bond accepting nature can sharpen the N-H proton signals compared to CDCl₃. For compounds soluble in less polar solvents, chloroform-d (CDCl₃) can be used.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified thiourea derivative. Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is completely dissolved; vortex or sonicate briefly if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as the internal reference (δ 0.00 ppm).

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. A spectral width of at least 15 ppm is recommended to ensure all signals, especially the downfield N-H protons, are captured.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of at least 220 ppm is necessary to observe the downfield C=S signal. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the C=S signal can be weak due to its long relaxation time.

-

If structural ambiguity remains, perform 2D NMR experiments such as HSQC and HMBC to definitively correlate proton and carbon signals.[12][13]

-

Part 2: Infrared (IR) Spectroscopy: Probing Vibrational Signatures

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In the context of substituted thioureas, it provides immediate evidence for the key N-H and C=S bonds.

Expertise in Action: Deciphering the IR Spectrum

The IR spectrum of a thiourea is characterized by several key absorption bands.

-

N-H Stretching (νN-H): These vibrations typically appear as one or more bands in the region of 3100-3400 cm⁻¹ .[5][14] The exact position and shape of these bands are sensitive to hydrogen bonding. In solid-state spectra (e.g., KBr pellet), intermolecular hydrogen bonding often leads to broader bands at lower frequencies.

-

C-H Stretching (νC-H): Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.

-

Thioamide Bands: Unlike the sharp, intense C=O stretch in amides, the C=S vibration is not isolated. It couples extensively with other vibrations, primarily C-N stretching and N-H bending, giving rise to a set of "thioamide bands." The most significant contribution from C=S stretching is often found in two main regions:

-

A band around 1300-1400 cm⁻¹ , which has significant C=S and C-N stretching character.[15]

-

A band in the 700-850 cm⁻¹ region, also attributed to a mixed vibration with a major C=S stretching component.[16][17] The assignment of a single, pure "C=S stretching frequency" is a common oversimplification and should be approached with caution.[18]

-

-

C-N Stretching (νC-N): Strong bands associated with C-N stretching are typically observed in the 1400-1550 cm⁻¹ region, often coupled with N-H bending modes.

Data Presentation: Characteristic IR Absorption Bands for Substituted Thioureas

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3400 | Medium-Strong | Can be broad due to hydrogen bonding.[5] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak | |

| C-N Stretch / N-H Bend | 1400 - 1550 | Strong | Often referred to as a thioamide band. |

| C=S / C-N Stretch | 1300 - 1400 | Medium-Strong | A key thioamide band with significant C=S character.[15] |

| C=S Stretch | 700 - 850 | Medium | Another key band used to identify the thiocarbonyl group.[16][17] |

Protocol: IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) has largely superseded KBr pellets for routine analysis due to its simplicity and speed.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid thiourea sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

Part 3: Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.

Expertise in Action: Understanding Thiourea Fragmentation

The way a substituted thiourea fragments in the mass spectrometer depends on the ionization method and the structure of the molecule.

-

Molecular Ion (M⁺˙ or [M+H]⁺): Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent for determining the molecular weight, as they typically produce an abundant protonated molecule [M+H]⁺ or related adducts with minimal fragmentation.[19] Electron Impact (EI) ionization is a higher-energy technique that produces a radical cation (M⁺˙) and often extensive fragmentation.

-

Common Fragmentation Pathways: Under EI or Collision-Induced Dissociation (CID) conditions, several fragmentation patterns are common:

-

α-Cleavage: The bonds adjacent to the thiocarbonyl group are prone to breaking. This can lead to the formation of isothiocyanate radical cations or fragments corresponding to the amine portions of the molecule.[20][21]

-

McLafferty-type Rearrangements: If a substituent has a γ-hydrogen, a rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a characteristic fragment.

-

Loss of Neutrals: The elimination of small, stable neutral molecules is a common pathway. This can include the loss of H₂S, SH•, or an amine (R-NH₂).[19][20] The specific pathway is highly dependent on the nature of the substituents.

-

-

Thermal Degradation: It is crucial to be aware that some thioureas can be thermally labile. When using techniques that involve heating the sample (like direct insertion EI), the observed spectrum may represent the fragmentation of thermal decomposition products rather than the parent molecule.[20][22]

The Power of Precision: High-Resolution Mass Spectrometry (HRMS)

For definitive confirmation of a newly synthesized compound, HRMS is essential. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of the elemental composition. This provides an unambiguous molecular formula, which serves as a powerful cross-validation for the structure proposed by NMR.

Protocol: Sample Preparation for ESI-MS

-

Solvent System: Prepare a stock solution of the thiourea derivative at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Dilution: Create a dilute working solution (typically 1-10 µg/mL) from the stock solution using the same solvent system. The final concentration may require optimization.

-

Additives (Optional): For positive-ion ESI, it is sometimes beneficial to add a small amount (e.g., 0.1%) of a weak acid like formic acid to the solvent system to promote protonation ([M+H]⁺).

-

Analysis: The solution is introduced into the mass spectrometer's ESI source via direct infusion or through an LC system. A full scan spectrum is acquired to identify the m/z of the protonated molecule. If further structural information is needed, a tandem MS (MS/MS) experiment can be performed by isolating the molecular ion and subjecting it to CID to generate a fragmentation spectrum.

Part 4: An Integrated Workflow for Structural Elucidation

The true power of spectroscopic analysis lies in the synergistic use of these techniques. No single method provides the complete picture, but together they form a self-validating system for structural confirmation.

The logical progression of analysis ensures efficiency and accuracy. IR spectroscopy provides a quick check for the presence of the key functional groups. Mass spectrometry then confirms the molecular weight and provides the molecular formula (via HRMS). Finally, detailed 1D and 2D NMR experiments are used to piece together the exact connectivity of the atoms, leading to an unambiguous structural assignment.

Visualization: Spectroscopic Analysis Workflow

A logical workflow ensures all necessary data is collected for unambiguous characterization.

Caption: Integrated workflow for the spectroscopic characterization of substituted thioureas.

Visualization: Key Spectral Features of a Thiourea

This diagram links the key structural components of a thiourea to their characteristic spectral regions.

Caption: Correlation of thiourea functional groups with their spectroscopic signatures.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives - ProQuest [proquest.com]

- 7. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, spectral characterization, docking studies and biological activity of urea, thiourea, sulfonamide and carbamate derivatives of imatinib intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of the C=S frequencies in the infrared spectra of N.N'-disubstituted thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tsijournals.com [tsijournals.com]

- 22. pubs.acs.org [pubs.acs.org]

tautomeric forms of 1-Allyl-3-(4-ethylphenyl)thiourea.

An In-Depth Technical Guide to the Tautomeric Forms of 1-Allyl-3-(4-ethylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena in this compound, a molecule of interest in medicinal chemistry and materials science. Thiourea derivatives are known to exist in a dynamic equilibrium between their thione and thioenol forms, a characteristic that profoundly influences their chemical reactivity, coordination chemistry, and biological activity. This document delineates the structural nuances of these tautomers, supported by an analysis of spectroscopic and computational methodologies essential for their characterization. By integrating foundational principles with practical experimental protocols, this guide serves as an authoritative resource for researchers engaged in the study and application of substituted thioureas.

Introduction: The Thione-Thiol Tautomerism in Substituted Thioureas

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. A key feature of their chemistry is the existence of thione-thiol tautomerism, an equilibrium between the thione form, which contains a carbon-sulfur double bond (C=S), and the thioenol (or thiol) form, which possesses a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH).[1][2]

The position of this equilibrium is sensitive to a variety of factors, including the electronic and steric nature of the substituents on the nitrogen atoms, the polarity of the solvent, temperature, and pH. While the thione form is generally the more stable and predominant tautomer in most conditions, the thioenol form can be a crucial intermediate in chemical reactions and biological interactions.[3][4] Understanding the dynamics of this tautomeric interplay is therefore fundamental to predicting the behavior and designing applications for molecules like this compound.

The Tautomeric Landscape of this compound

The tautomeric equilibrium for this compound involves the interconversion between the N,N'-disubstituted thione and the corresponding thioenol isomer.

-

Thione Tautomer: this compound

-

Thioenol Tautomer: (Z)-1-Allyl-3-(4-ethylphenyl)-isothiourea

The equilibrium between these two forms is depicted below. Computational studies on analogous N,N'-disubstituted thioureas consistently indicate that the thione form is the more stable tautomer in the gas phase.[5]

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-ethylphenyl isothiocyanate with allylamine. This nucleophilic addition reaction is a common and efficient method for preparing N,N'-disubstituted thioureas.[6]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 4-ethylphenyl isothiocyanate (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (THF).

-

Nucleophilic Addition: To the stirred solution, add allylamine (1.0-1.1 equivalents) dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Spectroscopic Characterization and Tautomeric Analysis

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for probing its tautomeric equilibrium. The thione form is expected to be the dominant species in solution, and thus the spectroscopic data will primarily reflect this tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying the predominant tautomeric form.

-

¹H NMR: The spectrum of the thione form is expected to show two distinct broad singlets for the N-H protons. The allyl and ethylphenyl groups will exhibit their characteristic signals. In the event of the thioenol form being present, a signal for the S-H proton would be observed, and the N-H signals would be altered.

-

¹³C NMR: The most diagnostic signal is that of the thiocarbonyl carbon (C=S), which is expected to appear in the range of 180-184 ppm for the thione tautomer.[6] For the thioenol form, this signal would be absent and replaced by a signal for the C=N carbon at a different chemical shift.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| N-H (Allyl) | 8.0 - 8.5 (broad s) | - |

| N-H (Aryl) | 9.5 - 10.0 (broad s) | - |

| C=S | - | 180 - 184 |

| Allyl CH=CH₂ | 5.8 - 6.0 (m) | 132 - 134 |

| Allyl CH₂=C | 5.1 - 5.3 (d) | 116 - 118 |

| Allyl N-CH₂ | 4.0 - 4.2 (t) | 45 - 47 |

| Aryl C-H | 7.1 - 7.4 (m) | 120 - 130 |

| Ethyl CH₂ | 2.6 - 2.8 (q) | 28 - 30 |

| Ethyl CH₃ | 1.2 - 1.4 (t) | 15 - 17 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in the molecule, allowing for the differentiation between the thione and thioenol forms.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Tautomer |

| N-H stretch | 3100 - 3400 | Thione |

| C=S stretch | 1200 - 1250 and 800 - 850 | Thione |

| C-N stretch | 1450 - 1550 | Thione |

| S-H stretch | 2550 - 2600 | Thioenol |

| C=N stretch | 1640 - 1690 | Thioenol |

The IR spectrum is expected to be dominated by the characteristic absorptions of the thione tautomer. The presence of a strong C=S stretching band and the absence of a significant S-H stretching band would confirm the predominance of the thione form.[7]

Computational Analysis of Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate the relative stabilities and properties of the tautomers of this compound.[8] These methods can provide insights into the tautomeric equilibrium that are complementary to experimental data.

Caption: A typical workflow for the computational analysis of tautomerism.

Theoretical calculations on similar disubstituted thioureas have consistently shown that the thione tautomer is energetically more favorable than the thioenol form in the gas phase.[5] The energy difference is typically in the range of several kcal/mol. Solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), can also be included to provide a more accurate picture of the tautomeric equilibrium in solution.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the thione form being the predominantly stable species under typical conditions. This guide has provided a detailed overview of the synthesis, structural characterization, and computational analysis of its tautomeric forms. A thorough understanding of this thione-thiol equilibrium, facilitated by the spectroscopic and theoretical methods outlined herein, is essential for the rational design and development of novel therapeutic agents and functional materials based on the thiourea scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. jocpr.com [jocpr.com]

- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to the Therapeutic Targets of Thiourea Compounds

Foreword

The thiourea core, a deceptively simple structure, represents a powerhouse in medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery. This guide provides a comprehensive exploration of the known and emerging therapeutic targets of thiourea derivatives. We will delve into the mechanistic underpinnings of their diverse pharmacological activities, from anticancer and antiviral efficacy to their roles in combating microbial infections and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable insights and detailed methodologies to empower further investigation into this fascinating class of compounds.

Introduction to the Thiourea Moiety: A Hub of Bioactivity

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by sulfur. This substitution dramatically alters the molecule's chemical personality, bestowing upon it a rich and varied pharmacological profile.[1] The ability of the thiourea moiety's N-H groups to act as hydrogen bond donors and the sulfur atom to function as a hydrogen bond acceptor enables it to form stable interactions with numerous biological macromolecules, including enzymes and receptors.[1][2] This inherent versatility has led to the development of a multitude of thiourea derivatives with a broad spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7]

This guide will systematically explore the key therapeutic areas where thiourea compounds have demonstrated significant potential, focusing on their molecular targets and mechanisms of action.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiourea derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][8] Their anticancer mechanisms are diverse and often multi-targeted, making them attractive candidates for overcoming drug resistance.[2]

Enzyme Inhibition: A Key Anticancer Strategy

A primary mechanism through which thiourea compounds exert their anticancer effects is via the inhibition of key enzymes involved in cancer cell proliferation, survival, and metastasis.[2]

-

Kinase Inhibition: Many thiourea derivatives act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[8][9]

-

Receptor Tyrosine Kinases (RTKs): Compounds have been developed that target RTKs like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][9][10] For instance, certain N,N'-disubstituted thioureas have shown significant inhibitory activity against EGFR, leading to the suppression of downstream signaling pathways that drive tumor growth.[10] Sorafenib, a multi-targeted kinase inhibitor containing a urea moiety, serves as a conceptual precedent for the development of thiourea-based RTK inhibitors.[2]

-

Non-Receptor Tyrosine Kinases: Janus Kinase 3 (JAK-3) has been identified as a target for thiourea-tethered benzodiazepinone derivatives, which have shown promise in preclinical models of breast cancer.[11]

-

-

Topoisomerase Inhibition: Thiourea derivatives can interfere with the function of DNA topoisomerases, enzymes that are essential for DNA replication and repair.[8][9][12] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

-

Carbonic Anhydrase (CA) Inhibition: Certain thiourea derivatives have been shown to inhibit carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[12][13] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell metabolism and survival.

-

Sirtuin Inhibition: Sirtuins, a class of histone deacetylases, are implicated in cancer cell longevity and resistance to therapy. Thiourea compounds have been identified as inhibitors of sirtuins, presenting another avenue for their anticancer activity.[9][12]

Apoptosis Induction and Cell Cycle Arrest

Beyond enzyme inhibition, thiourea derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms. Some compounds have been shown to trigger apoptosis and cause cell cycle arrest at the G2/M phase.[11]

Anti-Angiogenic Activity

By targeting kinases like VEGFR2, certain thiourea derivatives can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby restricting tumor growth and metastasis.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a common method to assess the inhibitory activity of thiourea compounds against a specific kinase, such as EGFR.

-

Reagents and Materials:

-

Recombinant human EGFR enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test thiourea compounds dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test thiourea compounds in the assay buffer.

-

In a 96-well plate, add the EGFR enzyme, the kinase substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition data against the compound concentration.

-

Antiviral Activity: Targeting Viral Replication and Entry

Thiourea derivatives have demonstrated significant potential as antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various picornaviruses.[5][14][15][16]

Inhibition of Viral Enzymes

-

Reverse Transcriptase (RT) Inhibition: Some thiourea compounds have been shown to inhibit HIV reverse transcriptase, a key enzyme in the viral replication cycle.

-

RNA-Dependent RNA Polymerase Inhibition: N-Phenyl-N'-3-hydroxyphenyl-thiourea (PTU-23) has been found to inhibit the replication of poliovirus and EMC virus by reducing viral RNA synthesis, although it does not directly inhibit the virus-induced RNA polymerase in a cell-free system.[15]

Disruption of Viral Replication Machinery

A series of thiourea derivatives have been identified as potent inhibitors of HCV replication in a cell-based subgenomic replicon assay.[14] The structure-activity relationship studies revealed that the length and position of an alkyl linker significantly influence their anti-HCV activity.[14]

Targeting Picornaviruses

Several N,N'-disubstituted thiourea derivatives have shown marked activity against coxsackie viruses and foot-and-mouth disease virus in animal models.[15]

Diagram: Potential Antiviral Mechanisms of Thiourea Compounds

Caption: Potential antiviral targets of thiourea compounds in the viral life cycle.

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiourea derivatives have shown promise as antibacterial and antifungal agents, targeting various microbial processes.[17][18][19]

Antibacterial Targets

-

Enzyme Inhibition: Thiourea-based compounds have been explored as inhibitors of bacterial ureases, which are virulence factors for several pathogenic bacteria.[20] Additionally, some derivatives have shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[21]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many thiourea derivatives may allow them to interact with and disrupt the bacterial cell membrane, leading to cell death.

Antifungal Targets

Thiourea derivatives have demonstrated activity against a range of fungal pathogens, including Candida species.[17][18] The inclusion of certain functional groups, such as electron-donating groups on an aromatic ring, can enhance their antifungal activity by promoting stronger interactions with microbial enzymes.[18] Some compounds have shown a notable inhibitory effect on biofilm formation, a key virulence factor in many fungal infections.[18]

Table: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound Class | Target Organism(s) | Potential Target(s) | Reference(s) |

| Thiosemicarbazones | S. pasteurii | Urease | [20] |

| Thiazole-containing thioureas | S. aureus, MRSAs | DNA gyrase, Topoisomerase IV | [21] |

| Fluorinated thioureas | S. pneumoniae, B. subtilis | Not specified | [22] |

| Thiophene-based thioureas | Candida auris | Biofilm formation | [18] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Thiourea derivatives have demonstrated anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.[23][24][25]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes. Thiourea derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen have been synthesized and shown to possess potent anti-inflammatory activity.[23][25] Interestingly, some of these derivatives exhibit a more pronounced inhibition of 5-LOX over COX-2, suggesting a potential for a better safety profile with reduced gastrointestinal side effects compared to traditional NSAIDs.[6][23]

Diagram: Anti-inflammatory Mechanism of Thiourea Derivatives

Caption: Inhibition of the 5-LOX pathway by certain thiourea derivatives.

Neurodegenerative Diseases: Targeting Protein Aggregation

The accumulation of misfolded proteins is a central pathological feature of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[26][27] Thiourea-based small molecules are being investigated for their potential to inhibit the aggregation of proteins such as α-synuclein and tau.[26][27]

Inhibition of α-Synuclein and Tau Aggregation

Certain thiourea derivatives have been shown to prevent the formation of α-synuclein oligomers and fibrils, which are the primary components of Lewy bodies in Parkinson's disease.[26] These compounds have also demonstrated an anti-seeding effect on tau protein, which forms neurofibrillary tangles in Alzheimer's disease.[26][27] Pharmacokinetic studies have indicated that some of these thiourea-based molecules can cross the blood-brain barrier, a critical requirement for drugs targeting central nervous system disorders.[26][27]

Cholinesterase Inhibition

Some thiourea derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[28][29] This dual inhibition may offer therapeutic benefits in Alzheimer's disease, where cholinergic deficits are a key feature.[29]